molecular formula C15H17NO3 B5766981 methyl 1-(4-ethylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl 1-(4-ethylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No. B5766981
M. Wt: 259.30 g/mol
InChI Key: HAXXANNPAQOZNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(4-ethylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, also known as MEPE, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MEPE is a pyrrole-based compound that is synthesized using a specific method and has a unique mechanism of action that makes it useful in various research applications. In

Mechanism of Action

Methyl 1-(4-ethylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate exerts its effects by inhibiting the activity of specific enzymes and proteins involved in various biological processes. It has been shown to inhibit the activity of cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are involved in the production of inflammatory mediators. methyl 1-(4-ethylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has also been found to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition can lead to DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
methyl 1-(4-ethylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as nitric oxide and prostaglandins. methyl 1-(4-ethylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has also been shown to induce apoptosis in cancer cells by activating specific signaling pathways. In addition, methyl 1-(4-ethylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been found to have antibacterial activity against certain strains of bacteria.

Advantages and Limitations for Lab Experiments

One of the advantages of using methyl 1-(4-ethylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate in lab experiments is its unique mechanism of action, which makes it useful in various research applications. methyl 1-(4-ethylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is also relatively easy to synthesize in the lab, making it readily available for research purposes. However, one limitation of using methyl 1-(4-ethylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate in lab experiments is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for research on methyl 1-(4-ethylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate. One potential direction is to explore its potential as a therapeutic agent for various diseases such as cancer and inflammatory disorders. Another direction is to investigate the structure-activity relationship of methyl 1-(4-ethylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate and its analogs to identify compounds with improved efficacy and reduced toxicity. Furthermore, the antibacterial activity of methyl 1-(4-ethylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can be further explored to develop new antibiotics.

Synthesis Methods

Methyl 1-(4-ethylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is synthesized using a multistep process that involves the reaction of 4-ethylphenylacetic acid with methyl acetoacetate in the presence of a base catalyst to form an intermediate compound. This intermediate compound is then reacted with a pyrrole derivative to form methyl 1-(4-ethylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate. The synthesis process is complex and requires careful control of reaction conditions to obtain high yields of pure methyl 1-(4-ethylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate.

Scientific Research Applications

Methyl 1-(4-ethylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been found to have potential applications in various scientific research fields such as medicinal chemistry, pharmacology, and biochemistry. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. methyl 1-(4-ethylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has also been shown to inhibit the production of nitric oxide and prostaglandins, which are involved in the inflammatory response. In addition, methyl 1-(4-ethylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

methyl 1-(4-ethylphenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-4-11-5-7-12(8-6-11)16-10(2)13(9-14(16)17)15(18)19-3/h5-8H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXXANNPAQOZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(CC2=O)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-(4-ethylphenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate

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